molecular formula C6H3FI2O B12093955 Phenol, 2-fluoro-3,6-diiodo- CAS No. 1806347-73-8

Phenol, 2-fluoro-3,6-diiodo-

Cat. No.: B12093955
CAS No.: 1806347-73-8
M. Wt: 363.89 g/mol
InChI Key: CXHHDQAKFGKZPX-UHFFFAOYSA-N
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Description

Phenol, 2-fluoro-3,6-diiodo- is an organic compound with the molecular formula C6H3FI2O. This compound is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with fluorine and iodine atoms. The presence of these halogen atoms imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-fluoro-3,6-diiodo- typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorine and iodine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of Phenol, 2-fluoro-3,6-diiodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-fluoro-3,6-diiodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The halogen atoms can be reduced to form dehalogenated phenols.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Phenol, 2-fluoro-3,6-diiodo- can yield quinones, while reduction can produce dehalogenated phenols.

Scientific Research Applications

Phenol, 2-fluoro-3,6-diiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-fluoro-3,6-diiodo- involves its interaction with biological molecules. The halogen atoms can form halogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-fluoro-: Lacks the iodine atoms, resulting in different reactivity and properties.

    Phenol, 3,6-diiodo-: Lacks the fluorine atom, affecting its chemical behavior and applications.

    Phenol, 2-chloro-3,6-diiodo-:

Uniqueness

Phenol, 2-fluoro-3,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it valuable for specific applications in research and industry.

Biological Activity

Phenol, 2-fluoro-3,6-diiodo- is a halogenated phenolic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 2-fluoro-3,6-diiodo- includes a phenolic ring substituted with two iodine atoms and one fluorine atom. This unique substitution pattern influences its reactivity and interaction with biological targets. The presence of halogens can enhance the compound's ability to participate in hydrogen bonding and other molecular interactions, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of halogenated phenols, including Phenol, 2-fluoro-3,6-diiodo-, is primarily attributed to their ability to inhibit specific enzymes and interact with cellular pathways. Research has indicated that:

  • Protein Tyrosine Kinase (PTK) Inhibition : A study demonstrated that various halophenols exhibit significant inhibitory activity against PTKs, which are crucial for cell signaling pathways involved in cancer progression. Compounds with similar structures to Phenol, 2-fluoro-3,6-diiodo- showed IC50 values indicating strong PTK inhibition .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various bacterial strains. Its structural characteristics suggest that it may effectively disrupt bacterial cell membranes or interfere with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of phenolic compounds. Key findings include:

  • Halogen Substitution : The presence and position of halogen atoms significantly affect the compound's inhibitory potency against enzymes like PTK. For instance, chlorinated derivatives often exhibit stronger activity compared to fluorinated or iodinated counterparts .
  • Hydroxyl Groups : Hydroxyl groups on the phenolic ring are critical for maintaining biological activity. Modifications that replace hydroxyl groups with methoxy groups have been shown to diminish inhibitory effects on PTK .

Case Studies

  • Inhibition of Cancer Cell Growth : In vitro studies have shown that certain halophenols can inhibit the growth of cancer cell lines by inducing apoptosis through PTK inhibition. For instance, compounds structurally related to Phenol, 2-fluoro-3,6-diiodo- demonstrated significant cytotoxicity against MCF-7 breast cancer cells .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various halophenols, including Phenol, 2-fluoro-3,6-diiodo-. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical development.

Data Summary

The following table summarizes key findings related to the biological activity of Phenol, 2-fluoro-3,6-diiodo- and related compounds:

CompoundBiological ActivityIC50 (μM)Notes
Phenol, 2-fluoro-3,6-diiodo-PTK InhibitionTBDPotential anticancer agent
Halophenol Derivative AAntimicrobial Activity10.5Effective against E. coli
Halophenol Derivative BCytotoxicity in MCF-7 Cells15.0Induces apoptosis
Halophenol Derivative CPTK Inhibition5.0Stronger than genistein

Properties

CAS No.

1806347-73-8

Molecular Formula

C6H3FI2O

Molecular Weight

363.89 g/mol

IUPAC Name

2-fluoro-3,6-diiodophenol

InChI

InChI=1S/C6H3FI2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

CXHHDQAKFGKZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)O)F)I

Origin of Product

United States

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